molecular formula C4H3Cl3O2 B14381915 2-Chloroethenyl dichloroacetate CAS No. 89519-85-7

2-Chloroethenyl dichloroacetate

Cat. No.: B14381915
CAS No.: 89519-85-7
M. Wt: 189.42 g/mol
InChI Key: UTIJDWKYFKHZKX-UHFFFAOYSA-N
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Description

2-Chloroethenyl dichloroacetate is an organic compound with the molecular formula C4H5Cl3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethenyl dichloroacetate typically involves the reaction of dichloroacetic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process generally involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethenyl dichloroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethenyl dichloroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethenyl dichloroacetate involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, the compound shifts the metabolic balance from glycolysis to oxidative phosphorylation, leading to increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic acid: Shares similar metabolic effects but differs in its chemical structure and reactivity.

    Ethyl chloroacetate: Another chlorinated ester with different applications and reactivity profiles.

    2-Chloroethanol: A precursor in the synthesis of 2-Chloroethenyl dichloroacetate with distinct chemical properties.

Uniqueness

Its ability to modulate metabolic pathways makes it particularly interesting for medical research, especially in the context of cancer therapy .

Properties

CAS No.

89519-85-7

Molecular Formula

C4H3Cl3O2

Molecular Weight

189.42 g/mol

IUPAC Name

2-chloroethenyl 2,2-dichloroacetate

InChI

InChI=1S/C4H3Cl3O2/c5-1-2-9-4(8)3(6)7/h1-3H

InChI Key

UTIJDWKYFKHZKX-UHFFFAOYSA-N

Canonical SMILES

C(=CCl)OC(=O)C(Cl)Cl

Origin of Product

United States

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